1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea
Overview
Description
1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butan-2-yl group and a naphthalen-2-yl ethyl group attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea typically involves the reaction of butan-2-yl isocyanate with 1-(naphthalen-2-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butan-2-yl isocyanate+1-(naphthalen-2-yl)ethylamine→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions. The reactions are usually conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the urea moiety.
Scientific Research Applications
1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Urea derivatives are known to interact with enzymes, making them valuable tools for studying enzyme mechanisms and developing new drugs.
Medicine: The compound is investigated for its potential therapeutic properties. Urea derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound is known to bind to enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site. The binding of the compound to the enzyme can lead to conformational changes, affecting the enzyme’s function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-[1-(naphthalen-2-yl)ethyl]urea: Similar structure but with a butyl group instead of a butan-2-yl group.
1-Butan-2-yl-3-[1-(phenyl)ethyl]urea: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
1-Butan-2-yl-3-[1-(naphthalen-1-yl)ethyl]urea: Similar structure but with a naphthalen-1-yl group instead of a naphthalen-2-yl group.
Uniqueness
1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea is unique due to the presence of the naphthalen-2-yl group, which imparts specific chemical and biological properties. The naphthalen-2-yl group enhances the compound’s ability to interact with enzymes and other molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-butan-2-yl-3-(1-naphthalen-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-12(2)18-17(20)19-13(3)15-10-9-14-7-5-6-8-16(14)11-15/h5-13H,4H2,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKESEHDQMVOIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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